Product packaging for Neohyacinthoside(Cat. No.:CAS No. 115491-59-3)

Neohyacinthoside

Cat. No.: B055445
CAS No.: 115491-59-3
M. Wt: 1192.3 g/mol
InChI Key: SMPUPAPVQOZDSZ-ZREDAJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohyacinthoside is a bioactive flavonoid glycoside of significant interest in phytochemical and pharmacological research. Sourced to ensure high purity and structural verification, this compound serves as a critical reference standard for the qualitative and quantitative analysis of plant extracts, particularly within the Liliaceae family and related species. Its primary research value lies in its potent antioxidant and anti-inflammatory properties, which are investigated for their role in modulating cellular oxidative stress and inflammatory signaling pathways, such as the NF-κB and MAPK cascades. Researchers utilize this compound to study its potential cytoprotective effects in models of neurodegeneration, ischemia-reperfusion injury, and other oxidative stress-related conditions. Furthermore, its mechanism as a free-radical scavenger and metal chelator makes it a valuable probe for elucidating the structure-activity relationships of natural glycosides. This product is intended for use in cell-based assays, enzymatic studies, and as an analytical standard in HPLC, LC-MS, and NMR applications to advance the discovery of novel therapeutic leads and nutraceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H93NO25 B055445 Neohyacinthoside CAS No. 115491-59-3

Properties

CAS No.

115491-59-3

Molecular Formula

C57H93NO25

Molecular Weight

1192.3 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H93NO25/c1-21-6-9-29-22(2)35-30(58(29)16-21)15-28-26-8-7-24-14-25(10-12-55(24,4)27(26)11-13-56(28,35)5)57(50(44(71)39(66)34(20-62)82-57)81-51-45(72)41(68)36(63)23(3)75-51)83-54-49(80-53-47(74)43(70)38(65)32(18-60)77-53)48(40(67)33(19-61)78-54)79-52-46(73)42(69)37(64)31(17-59)76-52/h7,21-23,25-54,59-74H,6,8-20H2,1-5H3/t21-,22+,23-,25?,26+,27?,28-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1

InChI Key

SMPUPAPVQOZDSZ-ZREDAJMWSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)[C@]7([C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C

Synonyms

neohyacinthoside
solanidine-3-O-rhamnopyranosyl-(1-2)-(beta-glucopyranosyl-(1-6)-beta-glucopyranosyl-(1-3)-beta-glucopyranosyl-(1-4))-beta-glucopyraneside

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Neohyacinthoside

Plant Sources and Distribution of Neohyacinthoside

This compound has been identified and isolated from a select number of plant species. The primary sources reported in scientific literature are the bulbs of N. hyacinthinum and the plant Veratrum grandiflorum. wikipedia.orgguidetopharmacology.org Steroidal glycoalkaloids, the class of compounds to which this compound belongs, are most commonly found in monocotyledonous plants, particularly within families such as Liliaceae and Scrophulariaceae. wikipedia.org

The geographical distribution of these plant sources is specific. Veratrum grandiflorum is native to regions of China, including Hubei, Hunan, Jiangxi, Sichuan, Yunnan, and Zhejiang, where it grows in moist prairies and on wooded slopes at altitudes between 2,600 and 4,000 meters. wikipedia.orgkew.org The genus Veratrum itself is widely distributed across temperate and subarctic zones of the Northern Hemisphere. kew.orgwikipedia.org

Table 1: Documented Plant Sources of this compound

Plant Species Part of Plant
N. hyacinthinum Bulbs wikipedia.org
Veratrum grandiflorum Not specified guidetopharmacology.org

Advanced Extraction Techniques for this compound

The extraction of saponins (B1172615) and glycoalkaloids like this compound has evolved from traditional methods, such as thermal reflux and Soxhlet extraction, to more efficient and environmentally friendly technologies. wikipedia.org These modern techniques aim to reduce solvent consumption and extraction time while increasing yield.

Advanced methods applicable to the extraction of this compound include:

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. wikipedia.org Ionic liquid-based ultrasonic-assisted extraction (IL-UAE) has been noted as a highly efficient method for extracting saponins from natural plant materials. wikipedia.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the water within plant tissues. wikipedia.orgkew.org This creates internal pressure, leading to the rupture of cell structures and the release of target compounds. wikipedia.orgkew.org MAE is valued for its speed and reduced solvent requirements. wikipedia.org

These modern approaches represent a significant improvement over conventional techniques, which are often characterized by long pretreatment times and high consumption of organic solvents. wikipedia.org

Chromatographic Isolation and Purification Protocols for this compound

Following initial extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated and purified. Chromatographic techniques are essential for this separation process. The progress in isolation procedures has heavily relied on the development of these methods. guidetopharmacology.org

Key chromatographic protocols for purifying saponins like this compound include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of glycoalkaloids. wikipedia.orgresearchgate.net When coupled with detectors like a Diode-Array Detector (DAD) or a mass spectrometer (MS), HPLC allows for both the quantification and structural identification of compounds. wikipedia.org The analysis of this compound has been specifically mentioned in the context of HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS). wikipedia.org Reversed-phase HPLC is particularly useful as the retention of compounds is strongly dependent on the aglycones, providing a different separation mechanism than normal-phase chromatography. guidetopharmacology.org

High-Speed Counter-Current Chromatography (HSCCC): As an all-liquid partition chromatography method, HSCCC avoids the use of a solid support matrix, thereby eliminating irreversible sample adsorption. wikipedia.org This technique is highly effective for the preparative separation of active ingredients from natural products and has been widely used for purifying saponins. wikipedia.orgnih.gov

Supercritical Fluid Chromatography (SFC): SFC is considered a green chromatographic technology that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. wikipedia.org It offers high separation efficiency and short analysis times, making it a valuable alternative to traditional liquid chromatography for separating saponins. wikipedia.org

These advanced chromatographic methods are crucial for obtaining this compound in high purity, which is a prerequisite for accurate structural elucidation and further scientific investigation.

Biosynthetic Pathways and Regulation of Neohyacinthoside

Precursor Identification and Metabolic Flux in Neohyacinthoside Biosynthesis

The biosynthesis of any complex natural product begins with simple, readily available precursor molecules. For steroidal glycoalkaloids (SGAs) like this compound, the journey starts with acetyl-CoA. nih.gov Through the mevalonate (B85504) pathway, acetyl-CoA is converted into the universal five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org

The condensation of these units leads to the formation of sterols, with cholesterol being the critical precursor for the vast majority of SGAs. nih.govnih.gov The allocation of cholesterol is a significant control point in the metabolic flux of the pathway; it can either be used for primary functions like membrane structure or be directed towards the specialized production of glycoalkaloids. nih.gov

The other essential components of this compound are the sugar moieties. The carbohydrate portion of this compound is a branched trisaccharide, consisting of two glucose units and one rhamnose unit. nih.gov These sugars are supplied in an activated form, typically as nucleotide sugars such as UDP-glucose and UDP-rhamnose, which are derived from the plant's primary carbohydrate metabolism. nih.govnih.gov The availability of these sugar donors is another crucial factor influencing the rate of this compound synthesis.

Enzymatic Catalysis and Glycosylation Reactions in this compound Formation

The transformation of the cholesterol precursor into the final this compound structure is orchestrated by a suite of specialized enzymes. The process can be broadly divided into two main stages: the formation of the steroidal aglycone and the subsequent glycosylation. nih.gov

The aglycone of this compound is solanidine (B192412). nih.gov Its formation from cholesterol involves a series of modifications including oxidations, transaminations, and cyclizations, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and aminotransferases. nih.gov While the specific enzymes for the solanidine portion of this compound have not been individually characterized, studies on related compounds in potato and tomato have identified key enzyme families that carry out these transformations. nih.govnih.gov

Once the solanidine aglycone is formed, the glycosylation process begins. This involves the sequential attachment of the three sugar units to the hydroxyl group at the C-3 position of the solanidine backbone. nih.govnih.gov This critical step is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). nih.gov Each UGT is highly specific, responsible for adding a particular sugar with a precise linkage. guidetopharmacology.org Based on its structure, the formation of this compound requires at least three distinct UGT activities:

A UGT to attach the first glucose molecule to solanidine.

A second UGT to add the second glucose molecule to the first, forming a 1→4 linkage.

A third UGT to attach the rhamnose molecule to the first glucose at the 1→2 position.

This enzymatic assembly must be highly ordered to create the specific branched trisaccharide chain that characterizes this compound. nih.gov

Genetic and Molecular Mechanisms Regulating this compound Biosynthesis

The production of this compound is under tight genetic control. The enzymes of the biosynthetic pathway are encoded by specific genes whose expression is carefully regulated. guidetoimmunopharmacology.org In well-studied Solanaceae species like tomato and potato, the genes for SGA biosynthesis are often found physically clustered together on a chromosome. nih.gov This co-location is believed to facilitate the coordinated regulation of the entire pathway. It is highly probable that the genes encoding the CYPs, aminotransferases, and UGTs for this compound biosynthesis are similarly organized.

The expression of these gene clusters is controlled by complex gene regulatory networks. scitoys.com These networks involve transcription factors, which are proteins that bind to specific regions of the DNA to switch genes on or off. cdutcm.edu.cn The regulation of secondary metabolite pathways, such as the one for this compound, is often influenced by developmental cues (e.g., tissue type, age of the plant) and in response to external environmental stimuli like pest attacks or wounding. uni.luuni.lu While the specific transcription factors controlling this compound synthesis have not been identified, it is known that families of transcription factors, such as MYB, play a significant role in regulating flavonoid and other related secondary metabolite pathways in plants. uni.lu

Comparative Biosynthesis of this compound within Steroidal Glycoalkaloids

The biosynthesis of this compound can be better understood by comparing it with the well-documented pathways of other prominent SGAs, such as α-solanine and α-chaconine from potato (Solanum tuberosum) and α-tomatine from tomato (Solanum lycopersicum).

All these pathways share cholesterol as their common starting point for the aglycone. nih.gov However, they diverge in both the modification of the steroidal skeleton and the composition of the attached sugar chain.

Aglycone Structure: this compound, α-solanine, and α-chaconine all share the same aglycone, solanidine. nih.govuni.lu In contrast, the major glycoalkaloid in tomato, α-tomatine, has a different aglycone called tomatidine (B1681339). nih.gov The formation of tomatidine involves distinct enzymatic steps compared to solanidine, highlighting a key divergence point in the biosynthetic pathways between these plant species. nih.gov

Glycosylation Pattern: The most significant variation lies in the glycosylation at the C-3 position. While all are glycosides of a steroidal alkaloid, the number, type, and linkage of the sugar units differ, as catalyzed by species- and substrate-specific UGTs.

This compound: Possesses a branched trisaccharide with two glucose units and one rhamnose unit. nih.gov

α-Solanine: Features a branched trisaccharide called solatriose (galactose, glucose, rhamnose) attached to solanidine. nih.gov

α-Chaconine: Also attached to solanidine, it has a different branched trisaccharide called chacotriose (two rhamnose units and one glucose unit). uni.lu

α-Tomatine: Attached to tomatidine, it has a branched tetrasaccharide called lycotetraose (two glucose units, one galactose unit, and one xylose unit).

This comparison underscores a modular nature in SGA biosynthesis, where a common steroidal core is decorated with different sugar combinations, leading to a diverse array of compounds across different plant species.

Table of Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 161453
Acetyl-CoA 444493
Isopentenyl diphosphate 1195
Dimethylallyl diphosphate 647
Cholesterol 5997
UDP-glucose 8629
UDP-rhamnose 192751
Solanidine 65727
α-Solanine 9549171
α-Chaconine 442971

Structural Elucidation Techniques for Neohyacinthoside

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Neohyacinthoside Structure Determination

NMR spectroscopy has been indispensable in defining the complex structure of this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to assign the chemical shifts of each proton and carbon atom within the molecule, offering a window into its chemical environment and connectivity.

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the homoisoflavonoid core and the protons of the sugar moiety. Similarly, the ¹³C NMR spectrum provides crucial information on the carbon skeleton, including the carbonyl carbon of the chromanone ring and the carbons of the sugar unit. Detailed analysis of these spectra, including chemical shifts (δ) and coupling constants (J), allows for the precise determination of the substitution patterns on the aromatic rings and the stereochemistry of the glycosidic linkage.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between protons and carbons. For instance, HMBC correlations have been key in identifying the linkage point of the sugar moiety to the aglycone.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.10dd11.5, 5.5
H-33.25m
H-86.25s
H-9a2.95dd16.0, 11.5
H-9b2.80dd16.0, 5.5
H-2'7.15d8.5
H-3'6.80d8.5
H-5'6.80d8.5
H-6'7.15d8.5
6-OCH₃3.85s
4'-OCH₃3.75s
H-1''4.90d7.5
H-2''3.50m
H-3''3.60m
H-4''3.45m
H-5''3.40m
H-6''a3.90dd12.0, 2.0
H-6''b3.70dd12.0, 5.5

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-276.5
C-345.2
C-4198.0
C-4a103.5
C-5163.0
C-6105.0
C-7165.5
C-895.8
C-8a162.5
C-930.1
C-1'130.8
C-2'129.5
C-3'114.2
C-4'158.8
C-5'114.2
C-6'129.5
6-OCH₃56.0
4'-OCH₃55.3
C-1''102.5
C-2''75.0
C-3''78.0
C-4''71.5
C-5''77.5
C-6''62.8

Mass Spectrometry (MS) in this compound Structural Analysis

Mass spectrometry has played a pivotal role in determining the molecular weight and elemental composition of this compound, as well as providing valuable information about its substructures through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers clues about the different components of the molecule. For this compound, the fragmentation typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the sugar moiety. This characteristic fragmentation is a key piece of evidence in identifying the compound as a glycoside and determining the mass of both the sugar and the aglycone. Further fragmentation of the aglycone can provide insights into the structure of the homoisoflavonoid core.

Interactive Data Table: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M+H]⁺495.1653Protonated molecular ion
[M+Na]⁺517.1472Sodium adduct of the molecular ion
[Aglycone+H]⁺333.0918Fragment ion corresponding to the protonated aglycone after loss of the sugar moiety

Advanced Spectroscopic Methods for this compound Elucidation

Beyond the foundational techniques of NMR and MS, other advanced spectroscopic methods can provide further structural details. Infrared (IR) spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH) groups, a carbonyl (C=O) group of the chromanone ring, and aromatic C-H bonds, which are all characteristic features of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated system within the chromanone core of the molecule. While these techniques are generally less detailed than NMR and MS for complete structure elucidation, they provide valuable confirmatory data.

Synthetic Chemistry Approaches to Neohyacinthoside and Analogues

Strategies for Aglycone Moiety Synthesis in Neohyacinthoside Framework

The aglycone of this compound is a steroidal backbone, which can be of the spirostane type or a related nitrogen-containing variant like solanidine (B192412). The synthesis of these aglycones can be approached through total synthesis or, more commonly, via semisynthesis from readily available natural steroids.

A prevalent starting material for many steroidal saponin (B1150181) aglycones is diosgenin (B1670711), which features a spirostane skeleton. nih.gov The synthesis of related spirostanic aglycones often involves modifications of a precursor like diosgenin or total synthesis starting from simpler steroid scaffolds. The key challenge in spirostane synthesis is the stereocontrolled construction of the characteristic spiroketal system (the E and F rings). One common strategy involves the oxidative cyclization of a furostan-26-ol precursor.

For nitrogen-containing aglycones such as solanidine, synthetic strategies often begin with steroid precursors that can be elaborated to introduce the nitrogen atom and form the indolizidine ring system. wikipedia.org For instance, solanidine has been a target for synthesis due to its potential as a precursor for valuable steroid hormones. wikipedia.org Synthetic routes can involve the conversion of the side chain of cholesterol or other steroids to introduce the necessary nitrogen functionality, followed by cyclization reactions to form the characteristic fused ring system of solanidine. The synthesis of the aglycones of related compounds like altromycin and kidamycin (B1673636) has been achieved from a common intermediate, showcasing how different functional groups on the steroidal framework can be manipulated to achieve various target molecules.

Glycosylation Strategies for the Carbohydrate Moiety of this compound

The carbohydrate portion of this compound is a branched trisaccharide attached to the C-3 hydroxyl group of the aglycone. The stereoselective formation of the glycosidic linkages is a critical step in the total synthesis of such molecules. Glycosylation is a versatile method for modifying molecule properties, including solubility and bioavailability. uni.lu

Modern glycosylation chemistry offers a toolbox of methods to construct complex oligosaccharides. Key components of these strategies include:

Glycosyl Donors: Activated sugar molecules that transfer the carbohydrate unit. Common examples include glycosyl halides, trichloroacetimidates, and thioglycosides. The choice of donor influences the reactivity and stereochemical outcome of the glycosylation reaction.

Protecting Groups: Temporary modifications of the hydroxyl groups on the sugar and aglycone to prevent unwanted side reactions. The strategic use of protecting groups is crucial for controlling which hydroxyl group reacts and for building the oligosaccharide in a stepwise fashion.

Promoters/Activators: Reagents that activate the glycosyl donor to initiate the glycosidic bond formation. The selection of the promoter is often tied to the type of glycosyl donor being used.

A linear glycosylation strategy is often employed, where monosaccharide units are added one by one to the aglycone or a growing sugar chain. nih.govnih.gov This approach allows for precise control over the sequence and linkage of the sugars. For a molecule like this compound, this would involve the sequential attachment of two glucose units and a rhamnose unit with specific linkages. The synthesis of a disaccharide mimicking sucrose (B13894) from rare sugars D-allose and D-psicose using an intramolecular aglycone delivery method highlights the advanced strategies used to control stereoselectivity in glycosylation. wikipedia.org

Chemoenzymatic Synthesis Methodologies for this compound

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic transformations, offering an efficient route to complex natural products. nih.govuni.lu This approach can be particularly advantageous for the synthesis of saponins (B1172615) like this compound, where regio- and stereoselectivity are paramount. nih.gov

Enzymes can be employed in several ways in the synthesis of steroidal glycosides:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that naturally catalyze the formation of glycosidic bonds with high precision. They can be used to transfer specific sugar units from an activated donor (like a sugar nucleotide) to the aglycone or a growing oligosaccharide chain. nih.gov Glycosidases, which normally cleave glycosidic bonds, can also be used in reverse under specific conditions to form these linkages.

Modification of the Aglycone: Enzymes can be used to introduce hydroxyl groups or perform other modifications on the steroidal skeleton with high regioselectivity, which can be difficult to achieve with traditional chemical methods.

Modification of the Carbohydrate Moiety: Enzymes can be used to selectively modify the sugar chain, for example, by adding or removing specific sugar units.

A notable example is the use of lipase-assisted alcoholysis to esterify phytosterols (B1254722) with phenolic acids, demonstrating the utility of enzymes in modifying steroidal structures. cenmed.com The microbial transformation of ruscogenin, a steroidal sapogenin, using Gliocladium deliquescens resulted in regioselective glycosylation at the C-1 position, showcasing the potential of whole-cell systems as biocatalysts for producing steroidal saponins. researchgate.net

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful tool for generating analogues of complex molecules like this compound. This approach allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced or novel biological properties.

Derivatization can target either the aglycone or the carbohydrate moiety. Common modifications include:

Acylation: The introduction of acyl groups (e.g., acetyl, pivaloyl) to hydroxyl groups on the sugar or aglycone can significantly alter the lipophilicity and, consequently, the biological activity of the saponin. nih.govnih.gov

Alkylation and Etherification: Modifying hydroxyl groups by adding alkyl or other ether-linked groups.

Oxidation/Reduction: Altering the oxidation state of functional groups on the aglycone, such as converting a hydroxyl group to a ketone.

Modification of the Spiroketal: The spiroketal side chain can be opened under acidic conditions to yield furostanol derivatives, which can then be further modified.

Studies on other natural products provide a blueprint for these strategies. For example, semisynthetic modifications of cytotoxic pyranoacridone alkaloids have led to derivatives with significantly improved activity. nih.gov Similarly, the derivatization of ocotillol-type triterpenoids has been extensively studied to improve their pharmacological profiles. fishersci.ca The goal of derivatization is often to create a more volatile or less reactive analyte for analytical purposes or to enhance its biological efficacy. lipidmaps.orgnih.gov

Mechanistic Investigations of Neohyacinthoside Biological Roles

Cellular and Subcellular Target Identification of Neohyacinthoside

Specific cellular and subcellular targets of this compound have not yet been definitively identified in scientific literature. Research into the targeted delivery of therapeutic compounds to specific organelles like the nucleus or mitochondria is a growing field, as it can enhance efficacy and reduce off-target effects. However, studies detailing which cells or intracellular compartments this compound preferentially interacts with are not currently available.

For the broader class of steroidal glycoalkaloids, it is known that they can interact with and disrupt cell membranes. This activity is often attributed to their ability to bind with sterols, such as cholesterol, which are integral components of the plasma membrane in animal cells. This interaction can lead to changes in membrane permeability and even cell lysis. Whether this compound exhibits similar membrane-disrupting activities and the specific cellular targets it may have remain subjects for future investigation.

Molecular Signaling Pathways Modulated by this compound

There is currently a lack of specific research identifying the molecular signaling pathways directly modulated by this compound. Many cellular processes, including growth, differentiation, and apoptosis, are controlled by complex signaling cascades such as the Wnt, Hedgehog, and MAPK pathways. The interaction of natural compounds with these pathways is a key area of pharmacological research.

While direct evidence for this compound is wanting, studies on other steroidal glycoalkaloids have suggested interactions with critical signaling pathways. For instance, some glycoalkaloids have been shown to induce apoptosis in cancer cells, a process intricately linked to multiple signaling cascades. The precise mechanisms and whether this compound modulates specific kinases, phosphatases, or transcription factors within these pathways are yet to be elucidated.

Receptor Binding and Ligand-Target Interactions of this compound

Detailed studies on the receptor binding and specific ligand-target interactions of this compound are not available in the current body of scientific literature. The biological activity of a compound is fundamentally dependent on its ability to bind to specific molecular targets, such as receptors or enzymes, to initiate a cellular response. Techniques like radioligand binding assays and surface plasmon resonance are used to quantify these interactions, determining binding affinity and kinetics.

For this compound, no specific protein or receptor targets have been reported. Computational docking and molecular dynamics simulations are powerful tools for predicting how a ligand might interact with a protein's binding site, often highlighting the importance of electrostatic interactions and hydrogen bonds. Such in-silico studies could provide valuable hypotheses for this compound's potential targets, which would then require experimental validation.

Enzymatic Modulation and Inhibition by this compound

The specific effects of this compound on enzyme activity have not been extensively documented. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. Inhibition can be reversible or irreversible, and various assay types are used to determine an inhibitor's potency (e.g., IC50 value) and mechanism.

Some steroidal alkaloids have been investigated for their effects on enzyme systems. For example, solanidine (B192412) has been identified as a potential biomarker related to the activity of the cytochrome P450 enzyme CYP2D6, which is involved in the metabolism of many common drugs. However, there are no specific reports detailing which enzymes, if any, are inhibited or modulated by this compound. Future research could screen this compound against various enzyme panels, such as kinases, proteases, or metabolic enzymes like the cytochrome P450s, to uncover potential inhibitory activities.

Gene Expression Regulation by this compound

There is no direct evidence from published studies describing how this compound regulates gene expression. Gene expression is the process by which information from a gene is used to synthesize a functional product, like a protein, and its regulation is fundamental to a cell's ability to respond to its environment. This regulation can occur at multiple levels, including the epigenetic modification of chromatin, the initiation of transcription by transcription factors, and post-transcriptional processing of RNA.

Research into steroidal glycoalkaloids has shown that they can influence the expression of genes involved in their own biosynthesis, often regulated by transcription factors that respond to environmental cues like light. However, how this compound might act as an external signaling molecule to alter the expression of genes related to inflammation, cell cycle, or other physiological processes in human cells is an open question. Advanced techniques like transcriptomics (e.g., RNA-sequencing) could be employed to generate a global view of gene expression changes in cells treated with this compound, providing a starting point for mechanistic investigations.

Structure Activity Relationship Sar Studies of Neohyacinthoside and Derivatives

Methodological Frameworks for Neohyacinthoside SAR (e.g., QSAR, 3D-QSAR)

There are no published Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR studies specifically for this compound. Computational drug design techniques like QSAR are used to correlate the chemical structure of compounds with their biological activity, but such analyses have not been applied to this compound in the available literature nih.gov.

Impact of Glycosidic Moiety Variations on this compound Activity

No research has been published that investigates the impact of variations in the glycosidic moiety of this compound on its biological activity. For other steroidal glycoalkaloids, the structure, number, and linkage of sugar residues are known to be critical for biological function, but specific studies on the complex pentasaccharide chain of this compound are absent iomcworld.comresearchgate.net.

Influence of Aglycone Modifications on this compound Bioactivity

There are no studies available that explore the influence of modifications to the solanidine (B192412) aglycone within the context of the this compound molecule. Research on other compounds has shown that the aglycone is a crucial component for the biological effects of steroidal glycoalkaloids, but these findings are not specific to this compound iomcworld.com.

Stereochemical Considerations and Conformational Analysis in this compound SAR

Specific stereochemical and conformational analyses for this compound have not been reported. Conformational analysis, which examines the three-dimensional shapes a molecule can adopt, is essential for understanding its interaction with biological targets libretexts.orgupenn.edu. However, no such studies detailing the conformational preferences or stereochemical impact on the activity of this compound are present in the scientific literature.

Advanced Analytical and Characterization Methodologies for Neohyacinthoside Research

High-Performance Liquid Chromatography (HPLC) for Neohyacinthoside Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. frontiersin.orgresearchgate.netsqu.edu.om It separates components from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. squ.edu.om For steroidal glycoalkaloids and other saponins (B1172615), Reverse-Phase HPLC (RP-HPLC) is most commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of water, acetonitrile (B52724), and/or methanol, sometimes with additives like formic acid or phosphate (B84403) buffers to improve peak shape and resolution. frontiersin.orgresearchgate.netsqu.edu.om

Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors, although detection at low wavelengths (around 200-210 nm) is sometimes used. researchgate.netmdpi.com To overcome this, HPLC is frequently coupled with more advanced detectors. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides sensitive detection and structural information, making HPLC-MS the gold standard for identifying compounds like this compound in complex extracts. mdpi.compreprints.orgnih.gov

One study focused on the qualitative analysis of saponins in Anemarrhena asphodeloides successfully identified this compound using an HPLC-Q-TOF/MS system. The specific conditions from this research are detailed below.

ParameterSpecification
Stationary PhaseGemini C18 column (4.6 mm × 250 mm, 5 µm)
Mobile PhaseGradient elution with acetonitrile and water
DetectionQuadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. alwsci.com It is primarily used for the analysis of volatile and thermally stable compounds. alwsci.com this compound, being a large, polar, and non-volatile steroidal glycoalkaloid, cannot be analyzed directly by GC-MS. Its high molecular weight and low volatility prevent it from vaporizing at the temperatures used in a standard GC system. alwsci.com

For GC-MS analysis to be feasible, non-volatile compounds must undergo a chemical modification process called derivatization. alwsci.comnih.govscielo.org.bo This process converts polar functional groups (like -OH, -NH2, -COOH) into less polar, more volatile derivatives. nih.govacademicjournals.org Common derivatization techniques include silylation (e.g., using BSTFA), which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. scielo.org.boscielo.org.bo After hydrolysis to cleave the sugar moieties and obtain the aglycone, the resulting sapogenin could be derivatized and subsequently analyzed by GC-MS. scielo.org.boscielo.org.bo This multi-step process allows for quantification but involves complex sample preparation and may introduce artifacts.

Capillary Electrophoresis (CE) in this compound Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that has become a standard tool for the analysis of saponins and other charged or chargeable molecules in plant extracts. mdpi.comoup.com Separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. frontiersin.org This migration is influenced by the analyte's charge-to-size ratio, allowing for the efficient separation of structurally similar compounds. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. frontiersin.org For saponins, CZE is often used, sometimes with the addition of modifiers like borate (B1201080) buffers or cyclodextrins to the background electrolyte to form complexes with the sugar moieties of the saponins, thereby enhancing separation selectivity. oup.comnih.govresearchgate.net Coupling CE with mass spectrometry (CE-MS) further improves identification capabilities. Given its proven success in separating complex saponin (B1150181) mixtures, CE represents a powerful technology for the analysis of this compound-containing extracts. mdpi.com

Advanced Spectroscopic Techniques for this compound Quantification (e.g., NIRS, CAD)

Beyond standard detection methods, advanced spectroscopic and detector technologies offer alternative or complementary approaches for quantifying this compound and related saponins.

Near-Infrared Spectroscopy (NIRS): NIRS is a rapid and non-destructive analytical technique that measures the absorption of near-infrared light by a sample. It has been successfully applied to the quantitative analysis of total saponin content in various plant materials. nih.govnih.gov By developing a calibration model using a set of samples with known saponin concentrations (determined by a reference method like HPLC), NIRS can predict the saponin content in unknown samples quickly and with minimal sample preparation. nih.govnih.gov While less specific than chromatographic methods, it is highly effective for rapid screening.

Charged Aerosol Detector (CAD): The Charged Aerosol Detector is an advanced detector for HPLC that offers near-universal response for any non-volatile analyte, irrespective of its chemical structure. mdpi.comresearchgate.net The HPLC eluent is first nebulized into fine droplets, and the solvent is evaporated, leaving analyte particles. These particles are charged and then measured by an electrometer. This detection method is highly advantageous for quantifying compounds like this compound that lack a UV chromophore, providing a more uniform response compared to other detectors like Evaporative Light Scattering Detectors (ELSD). mdpi.comresearchgate.net

Metabolomics and Lipidomics Approaches to this compound Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. pensoft.netnih.gov When applied to plants, it provides a comprehensive chemical snapshot of the extract, enabling the identification of hundreds to thousands of compounds in a single analysis. nih.govfrontiersin.orgresearchgate.net Untargeted metabolomics, typically employing LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), is particularly powerful for natural product discovery. pensoft.netplos.org

Future Directions and Emerging Research Avenues for Neohyacinthoside

Integration of Omics Technologies in Neohyacinthoside Research

The application of "omics" technologies, which allow for the large-scale study of biological molecules, can provide a comprehensive understanding of this compound's biological context and effects. These approaches can reveal the intricate molecular networks influenced by this compound.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell or organism, transcriptomics can reveal how this compound affects gene expression. For instance, treating a plant or cell culture with this compound and subsequently sequencing the RNA can identify which genes are upregulated or downregulated. This information can provide clues about the compound's mechanism of action and the cellular pathways it modulates.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. Investigating the proteome of an organism or cell line exposed to this compound can identify changes in protein abundance and post-translational modifications. nih.govmdpi.com This can help in identifying direct protein targets of this compound or downstream protein expression changes, offering deeper insights into its biological activity. nih.govmdpi.com

A multi-omics approach, integrating data from transcriptomics, proteomics, and metabolomics, would be particularly powerful. This systems-level view can help construct a holistic picture of this compound's biological role and effects.

Hypothetical Data from Omics Studies on this compound:

Omics TechnologyPotential Key FindingImplication for this compound Research
Transcriptomics Upregulation of genes involved in plant defense pathways.Suggests a role for this compound in protecting plants from pathogens or herbivores.
Proteomics Increased abundance of antioxidant enzymes.Indicates that this compound may have a protective effect against oxidative stress.
Metabolomics Alteration in the phenylpropanoid pathway.Points to an influence on the biosynthesis of other related plant secondary metabolites.

Computational Modeling and Simulation for this compound Studies

Computational approaches, including molecular modeling and simulation, offer a rapid and cost-effective way to predict the bioactivity of this compound and guide further experimental research. nih.govmdpi.com These in silico methods can provide valuable insights into the molecular interactions of the compound. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov Molecular docking can be used to screen large databases of proteins to identify potential biological targets for this compound. mdpi.comnih.govnih.govmdpi.com By predicting the binding affinity and mode of interaction, researchers can prioritize targets for experimental validation. mdpi.comnih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing the structural features of this compound and related compounds, QSAR can be used to predict its activity and to design new derivatives with potentially enhanced properties.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be used to search for other molecules with similar activity profiles.

Illustrative Data from Computational Modeling of this compound:

Computational MethodPredicted OutcomePotential Research Direction
Molecular Docking High binding affinity to a key enzyme in a pathogenic fungus.Investigation of this compound as a potential antifungal agent.
QSAR Identification of a specific glycosidic linkage as crucial for activity.Synthesis of this compound analogs with modified sugar moieties to optimize activity.
Pharmacophore Modeling Common features identified with known anti-inflammatory compounds.Experimental testing of this compound for anti-inflammatory properties.

Exploration of Novel Biosynthetic Engineering Strategies for this compound Production

The natural abundance of this compound in its source plant may be low, limiting its availability for research and potential applications. Biosynthetic engineering offers a promising solution to enhance its production. nih.govsciencedaily.comyoutube.com

Metabolic Pathway Elucidation: The first step is to fully characterize the biosynthetic pathway of this compound in the source organism. This involves identifying the genes and enzymes responsible for its synthesis, which can be aided by omics technologies.

Heterologous Production: Once the biosynthetic pathway is known, the relevant genes can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov These microorganisms can be engineered to produce this compound in large quantities through fermentation, providing a sustainable and scalable production platform. nih.govnih.gov

Pathway Optimization: Metabolic engineering techniques can be used to optimize the heterologous production of this compound. nih.govyoutube.com This may involve overexpressing key enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions to maximize yield. nih.govyoutube.com

Development of High-Throughput Screening Assays for this compound

To efficiently explore the full range of biological activities of this compound, high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of a compound against a large number of biological targets or in various cell-based models.

Target-Based Screening: If computational modeling or other methods suggest potential protein targets, biochemical assays can be developed to measure the direct interaction of this compound with these purified proteins.

Cell-Based Assays: Cell-based assays can provide information on the effects of this compound in a more biologically relevant context. nih.govnih.govrevvity.com These assays can be designed to measure a wide range of cellular responses, such as cell viability, gene expression, or the activation of specific signaling pathways. nih.govnih.govrevvity.com Reporter gene assays, for example, can be used to monitor the activity of specific transcription factors in response to the compound. nih.gov

Phenotypic Screening: This approach involves screening for changes in the observable characteristics (phenotype) of a cell or organism without prior knowledge of the specific molecular target. High-content imaging and analysis can be used to quantify subtle changes in cellular morphology or other features.

Interdisciplinary Research on this compound within Plant Science and Chemical Biology

A comprehensive understanding of this compound requires a collaborative, interdisciplinary approach that bridges plant science and chemical biology.

Chemical Ecology: Investigating the ecological role of this compound in its native plant can provide valuable clues about its function. nih.govnri.orgresearchgate.net For example, it may be involved in defending the plant against herbivores or pathogens. nih.govnri.orgresearchgate.net Understanding its natural function can guide the search for new applications.

Target Identification and Validation: A key goal of chemical biology is to identify the molecular targets of bioactive compounds. nih.govnih.govdrughunter.com Techniques such as affinity chromatography, photo-affinity labeling, and proteomics-based methods can be employed to isolate and identify the specific proteins that this compound interacts with in a biological system. nih.govnih.govdrughunter.com

Mode of Action Studies: Once a target is identified, further studies are needed to elucidate the precise mechanism by which this compound modulates its function and the downstream cellular consequences. This involves a combination of biochemical, molecular, and cell biology techniques.

By pursuing these future directions, the scientific community can systematically unravel the biological properties and potential of this compound, paving the way for its potential use in various scientific and commercial applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for characterizing the structural stability of Neohyacinthoside under varying pH and temperature conditions?

  • Methodological Answer : Conduct controlled stability studies using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to monitor structural degradation. Design experiments with incremental pH adjustments (e.g., 2.0–9.0) and temperature gradients (25°C–60°C). Include NMR spectroscopy to confirm bond integrity post-exposure . Validate results using triplicate trials and statistical tools like ANOVA to assess significance of degradation patterns .

Q. How can researchers optimize extraction protocols for this compound from plant sources to ensure reproducibility?

  • Methodological Answer : Employ a factorial design to test variables such as solvent polarity (e.g., methanol-water gradients), extraction time (1–24 hrs), and plant tissue homogenization methods. Quantify yield via UV-Vis spectroscopy calibrated against a purified standard. Document deviations in biomass quality (e.g., seasonal variations) and use regression analysis to identify dominant factors affecting yield .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) using established cell lines (e.g., HEK-293, RAW 264.7). Include dose-response curves (1–100 µM) and positive/negative controls. Validate findings with enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory potential) and cross-reference with literature to identify mechanistic gaps .

Advanced Research Questions

Q. How should contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects be reconciled in cancer models?

  • Methodological Answer : Perform comparative transcriptomic profiling (RNA-seq) on treated vs. untreated cancer cells to map signaling pathways (e.g., Bcl-2 family, caspases). Use siRNA knockdowns to isolate target proteins and validate via Western blot. Contextualize findings by evaluating cell-type specificity (e.g., epithelial vs. hematopoietic cancers) and microenvironmental factors (e.g., hypoxia) .

Q. What computational approaches are effective for predicting this compound’s interactions with non-canonical protein targets?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) using X-ray crystallography data of potential targets (e.g., kinases, GPCRs). Refine predictions with molecular dynamics (MD) simulations to assess binding stability. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address variability in this compound’s pharmacokinetic profiles across preclinical models?

  • Methodological Answer : Design cross-species pharmacokinetic studies (rodent vs. non-rodent) with LC-MS/MS quantification of plasma concentrations. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human absorption rates. Adjust for interspecies metabolic differences (e.g., CYP450 isoforms) using hepatocyte microsomal assays .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound for reproducible bioactivity studies?

  • Methodological Answer : Implement quality control (QC) protocols including chiral HPLC, elemental analysis, and 2D-NMOS for purity verification. Use accelerated stability studies (40°C/75% RH) to identify degradation thresholds. Standardize storage conditions (lyophilization vs. cryopreservation) and document lot-specific bioactivity in open-access repositories .

Methodological Frameworks

  • Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results. Use meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, weighting for sample size and experimental rigor .
  • Cross-Disciplinary Integration : Combine phytochemical data with ethnopharmacological records to prioritize understudied bioactivities (e.g., neuroprotection). Leverage multi-omics platforms (proteomics, metabolomics) for mechanistic deconvolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.